![molecular formula C19H25NO3S B2953375 2-(Isopentyloxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine CAS No. 306978-48-3](/img/structure/B2953375.png)
2-(Isopentyloxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(Isopentyloxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine” is a complex organic molecule. It contains a pyridine ring which is a basic aromatic ring with a nitrogen atom. The pyridine ring is substituted with an isopentyloxy group, two methyl groups, and a (2-methylphenyl)sulfonyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of steps involving nucleophilic substitution and coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom and five carbon atoms. The isopentyloxy, dimethyl, and (2-methylphenyl)sulfonyl groups are attached to this ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For instance, the pyridine ring could undergo electrophilic aromatic substitution reactions . The sulfonyl group could also participate in various reactions, such as those involving nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the pyridine ring could contribute to its basicity. The sulfonyl group could make it a good leaving group in certain reactions .Scientific Research Applications
Novel Soluble Fluorinated Polyamides
A study explored the synthesis of new diamines containing pyridine and trifluoromethylphenyl groups for the preparation of fluorinated polyamides containing pyridine and sulfone moieties. These polyamides demonstrated high thermal stability, transparency, and mechanical strength, highlighting potential applications in materials science, especially for transparent, flexible films with low dielectric constants and high thermal resistance (Xiao-Ling Liu et al., 2013).
Heterocyclic Compound Synthesis and Tautomerism
Another research focused on the synthesis and tautomerism of 2-hydroxypyrazolo[1,5-a]pyridine, revealing its significant reactivity towards nitrosation, nitration, and bromination. This study contributes to the understanding of the chemical behavior and applications of pyridine derivatives in synthesizing complex heterocyclic compounds (H. Ochi et al., 1976).
Metal Complexes with Pyridine Derivatives
Research into metal complexes involving pyridine derivatives has uncovered potential applications in catalysis and materials science. The study on the interaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene led to the synthesis of complexes that could be significant in the development of new materials and catalytic processes (A. Sousa et al., 2001).
Synthesis Improvement for Organic Compounds
Improvements in the synthesis of organic compounds such as (R)-3-(butyldimethylsilyloxy)butyl phenyl sulfide have been documented. These advancements in synthetic methodologies can lead to more efficient production processes for various chemicals and pharmaceuticals (Liang Wen-jun, 2007).
Pyrimidine Derivatives: Formation and Reactivity
The study of the formation and reactivity of pyrimidine sulphones and sulphoxides provides insights into the synthesis and potential applications of pyrimidine derivatives in pharmaceuticals and chemical synthesis. The research outlines methods for the preparation of these compounds and their chemical reactivity, which is crucial for developing new drugs and chemical agents (D. J. Brown & P. W. Ford, 1967).
Future Directions
properties
IUPAC Name |
4,6-dimethyl-2-(3-methylbutoxy)-3-(2-methylphenyl)sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-13(2)10-11-23-19-18(15(4)12-16(5)20-19)24(21,22)17-9-7-6-8-14(17)3/h6-9,12-13H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRIINJIYUHCPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=C(N=C(C=C2C)C)OCCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isopentyloxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

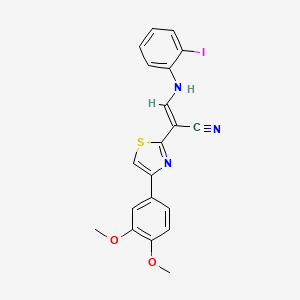
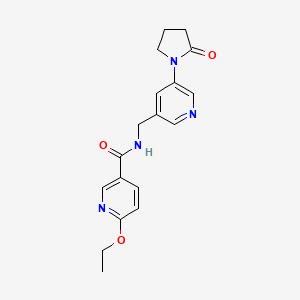
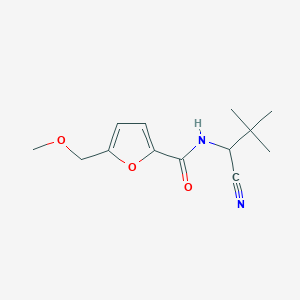
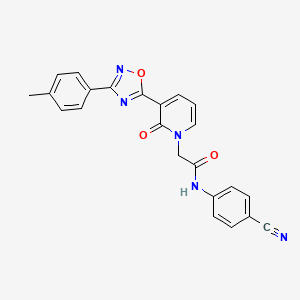
![(4-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2953300.png)
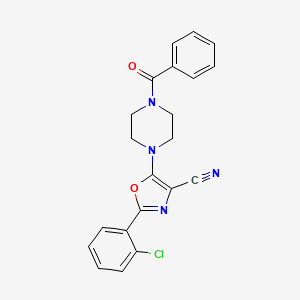
![4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]-N-(tetrahydro-2-furanylmethyl)benzenecarboxamide](/img/structure/B2953305.png)
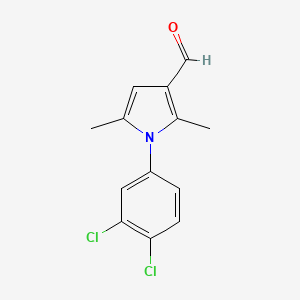
![N-(4-bromophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2953307.png)

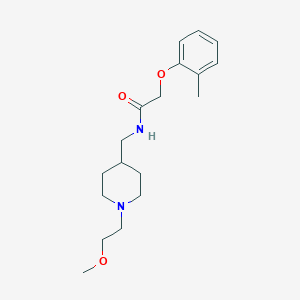
![6-[(2-{[1,1'-Biphenyl]-2-yloxy}acetohydrazido)carbonyl]-2-chloropyridine-3-carboxamide](/img/structure/B2953312.png)
![4-Methyl-3-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2953314.png)
![N-(2,4-difluorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2953315.png)